2,2'-Bipyridine, 6-(chloromethyl)-6'-methyl-

Description

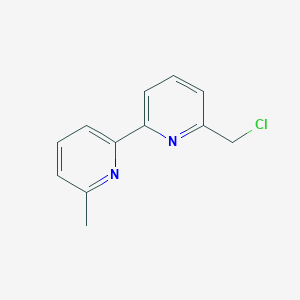

6-(Chloromethyl)-6′-methyl-2,2′-bipyridine (CAS: 96517-98-5) is a substituted 2,2′-bipyridine derivative featuring a chloromethyl (-CH2Cl) group at the 6-position and a methyl (-CH3) group at the 6′-position of the bipyridine scaffold. This compound is synthesized via sequential functionalization of 2,2′-bipyridine precursors. Key steps include the Boekelheide rearrangement of a mono-N-oxide intermediate followed by chlorination using phosphorus trichloride (PCl3) . The chloromethyl group enhances reactivity, enabling crosslinking or coordination with metal ions, while the methyl group provides steric and electronic modulation .

Properties

IUPAC Name |

2-(chloromethyl)-6-(6-methylpyridin-2-yl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2/c1-9-4-2-6-11(14-9)12-7-3-5-10(8-13)15-12/h2-7H,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBTYUWXAAGEFLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C2=CC=CC(=N2)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40348655 | |

| Record name | 2,2'-bipyridine, 6-(chloromethyl)-6'-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40348655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82740-64-5 | |

| Record name | 2,2'-bipyridine, 6-(chloromethyl)-6'-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40348655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation Methods of 2,2'-Bipyridine, 6-(chloromethyl)-6'-methyl-

General Synthetic Strategy

The synthesis of 2,2'-Bipyridine, 6-(chloromethyl)-6'-methyl- typically involves two key stages:

- Selective methylation at the 6' position of the 2,2'-bipyridine core.

- Chloromethylation at the 6 position.

These transformations are often carried out sequentially, starting from 2,2'-bipyridine or its methylated derivatives.

Preparation of 6-Methyl-2,2'-bipyridine

A crucial precursor is 6-methyl-2,2'-bipyridine , which can be synthesized efficiently by Negishi cross-coupling reactions. According to the literature, this method involves coupling halogenated pyridine derivatives with organozinc reagents, providing high yields and regioselectivity for methyl substitution at the 6-position of the bipyridine framework.

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Negishi cross-coupling | 6-bromo-2-pyridine + methylzinc reagent | Pd catalyst, inert atmosphere, moderate temperature | >80% | High regioselectivity for 6-methyl substitution |

Chloromethylation of 6-Methyl-2,2'-bipyridine

The chloromethylation step introduces the chloromethyl group at the 6-position of the bipyridine ring. This is typically achieved by reacting the methyl group with chloromethylation reagents such as formaldehyde and hydrochloric acid in the presence of Lewis acid catalysts like zinc chloride or thionyl chloride (SOCl₂).

Chloromethylation via Formaldehyde/HCl/ZnCl₂

- The reaction proceeds under reflux conditions.

- The catalyst zinc chloride activates formaldehyde for electrophilic substitution.

- The chloromethyl group replaces a hydrogen on the methyl substituent, forming the chloromethyl derivative.

- Purification is typically done by recrystallization.

Chlorination of Hydroxymethyl Precursors

Alternatively, the chloromethyl group can be introduced by first hydroxymethylating the methyl group to form a hydroxymethyl intermediate, which is then converted to the chloromethyl derivative by treatment with chlorinating agents such as thionyl chloride (SOCl₂).

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Hydroxymethylation | 6-methyl-2,2'-bipyridine + formaldehyde | Acidic aqueous medium, reflux | Moderate | Forms 6-(hydroxymethyl)-6'-methyl derivative |

| Chlorination | Hydroxymethyl intermediate + SOCl₂ | Ambient temperature, 2-3 hours | 78-83% | Converts hydroxymethyl to chloromethyl |

Multi-Step Synthesis Example

A representative synthesis sequence is as follows:

- Starting material : 2,2'-bipyridine or 6-methyl-2,2'-bipyridine.

- Hydroxymethylation : Reaction with formaldehyde under acidic conditions to yield 6-(hydroxymethyl)-6'-methyl-2,2'-bipyridine.

- Chlorination : Treatment with thionyl chloride (SOCl₂) to convert the hydroxymethyl group to chloromethyl.

This method achieves a total yield of approximately 78–83% for the chloromethylated product.

Detailed Reaction Conditions and Data

Alternative Synthetic Routes and Advances

Lithiation and Silyl Intermediates

An advanced synthetic route for related chloromethyl bipyridine derivatives involves:

- Double deprotonation of 6,6'-dimethyl-2,2'-bipyridine using lithium diisopropylamide (LDA).

- Quenching with chlorotriethylsilane to form bis(triethylsilyl) intermediates.

- Subsequent silyl-to-chlorine exchange using hexachloroethane and cesium fluoride in DMF.

This two-step method achieves high yields (88% and 78%, respectively) and offers improved selectivity and scalability.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Reaction Type | Yield | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Friedel-Crafts acylation + reduction + chlorination | 2-picoline | Acetyl chloride, NaBH₄, SOCl₂ | Multi-step | 78-83% | Economical, well-established | Multi-step, moderate complexity |

| Chloromethylation via formaldehyde/HCl/ZnCl₂ | 2,2'-bipyridine | Formaldehyde, HCl, ZnCl₂ | Electrophilic substitution | Moderate to high | Simple, direct | Requires harsh acidic conditions |

| Lithiation + silylation + halogen exchange | 6,6'-dimethyl-2,2'-bipyridine | LDA, TES-Cl, Cl₃CCCl₃, CsF | Organometallic substitution | ~70-80% overall | High selectivity, scalable | Requires air/moisture sensitive reagents |

| Isoxazole relay catalysis | Propargyl isoxazoles | Cu(OAc)₂, Fe(NTf₂)₂, Au(NTf₂) | Coupling/isomerization | High | Versatile ligand synthesis | Complex catalyst system |

Research Findings and Analytical Characterization

- NMR Spectroscopy : $$^{1}H$$ NMR confirms the presence of chloromethyl protons typically appearing around δ 4.5–5.0 ppm, distinct from methyl and aromatic protons.

- X-ray Crystallography : Used to confirm the coordination geometry of metal complexes formed with the ligand, indirectly verifying the integrity of the chloromethyl substitution.

- IR Spectroscopy : Characteristic C–Cl stretching vibrations near 650 cm⁻¹ provide evidence of chloromethyl functionality.

- Yields and Purity : Optimized conditions yield 78–83% pure product after chlorination, with recrystallization used for purification.

Chemical Reactions Analysis

Types of Reactions

2,2’-Bipyridine, 6-(chloromethyl)-6’-methyl- undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different oxidation states and derivatives.

Coordination Chemistry: As a bipyridine derivative, it can form coordination complexes with transition metals, which are useful in catalysis and materials science.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Major Products Formed

Substitution Products: Depending on the nucleophile, various substituted bipyridine derivatives can be formed.

Oxidation Products: Oxidized forms of the compound, such as bipyridine N-oxides.

Coordination Complexes: Metal-bipyridine complexes with diverse structures and properties.

Scientific Research Applications

2,2’-Bipyridine, 6-(chloromethyl)-6’-methyl- has a wide range of applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry to form metal complexes that are catalysts in organic reactions.

Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.

Medicine: Explored for its role in drug design and development, particularly in the creation of metal-based drugs.

Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its ability to coordinate with metals.

Mechanism of Action

The mechanism of action of 2,2’-Bipyridine, 6-(chloromethyl)-6’-methyl- primarily involves its ability to act as a ligand and form coordination complexes with metal ions. These complexes can exhibit unique electronic, optical, and catalytic properties. The molecular targets and pathways involved depend on the specific metal ion and the nature of the complex formed. For example, in catalysis, the metal center can facilitate various chemical transformations by providing an active site for the reaction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Type and Position

Halogen-Substituted Derivatives

Key Findings :

- Chloromethyl derivatives exhibit superior reactivity for nucleophilic substitution compared to direct halogenation (e.g., 6-Cl) .

- Bromomethyl analogs (e.g., 6-CH2Br) are more reactive but less stable, limiting their utility in long-term applications .

Alkyl- and Alkoxy-Substituted Derivatives

Key Findings :

Reactivity and Coordination Chemistry

The chloromethyl group in 6-(chloromethyl)-6′-methyl-2,2′-bipyridine enables diverse functionalization pathways, such as:

Comparison with 6,6′-Bis(chloromethyl)-2,2′-bipyridine :

- 6,6′-Bis(chloromethyl)-2,2′-bipyridine (CAS: 74065-64-8) contains two chloromethyl groups, enabling crosslinking or polymerization. However, this compound exhibits reduced solubility and increased steric constraints compared to the mono-chloromethyl derivative .

Biological Activity

2,2'-Bipyridine, 6-(chloromethyl)-6'-methyl- is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article reviews the synthesis, characterization, and biological activity of this compound, focusing on its anticancer properties and mechanisms of action.

Synthesis and Characterization

The synthesis of 2,2'-Bipyridine derivatives typically involves the introduction of halomethyl groups at specific positions on the bipyridine framework. For instance, the synthesis of 6-(chloromethyl)-2,2'-bipyridine can be achieved through nucleophilic substitution reactions involving chloromethylation of the bipyridine structure. Characterization methods such as IR spectroscopy, NMR (both and ), and mass spectrometry are commonly employed to confirm the structure and purity of the synthesized compounds .

Anticancer Properties

Recent studies have highlighted the anticancer potential of 2,2'-Bipyridine derivatives. A notable investigation focused on a series of 5- and 6-(halomethyl)-2,2'-bipyridine rhenium tricarbonyl complexes. These complexes exhibited significant antiproliferative activity against colorectal and pancreatic cancer cell lines. The presence of reactive halomethyl substituents was correlated with enhanced biological activity .

Table 1: Antiproliferative Activity of Bipyridine Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| 6-(Chloromethyl)-2,2'-bipyridine | HCT-116 | 5-10 | High |

| Rhenium Complex (5-Cl) | Panc-1 | 8-12 | Moderate |

| Rhenium Complex (6-Br) | HCT-116 | 7-11 | High |

The study indicated that the compounds with halomethyl groups exhibited higher antiproliferative activity compared to their unreactive counterparts. The mechanism underlying this activity is believed to involve alkylation reactions with cellular macromolecules, leading to disruption of cellular functions .

The mechanism by which these bipyridine derivatives exert their anticancer effects primarily involves inducing apoptosis in cancer cells. Research has shown that these compounds can modulate mitochondrial pathways leading to cytochrome c release and activation of caspases, which are critical for apoptotic signaling .

Figure 1: Apoptotic Pathway Induced by Bipyridine Derivatives

- Cellular Uptake : The compound enters the cancer cell.

- Mitochondrial Dysfunction : Induces oxidative stress leading to mitochondrial membrane permeabilization.

- Caspase Activation : Cytochrome c is released into the cytosol, activating caspases.

- Apoptosis : Execution of programmed cell death.

Case Studies

A significant case study involved evaluating the effects of a specific derivative on various cancer cell lines. The study demonstrated that treatment with the compound led to a dose-dependent decrease in cell viability across multiple cancer types, highlighting its broad-spectrum anticancer potential .

Key Findings from Case Studies:

- Colorectal Cancer (HCT-116) : Significant reduction in cell viability at concentrations as low as 5 µM.

- Pancreatic Cancer (Panc-1) : Observed IC50 values ranged from 8 to 12 µM.

- Normal Cell Lines : Minimal toxicity observed in non-cancerous cells indicating a favorable selectivity index.

Q & A

Q. What are the critical steps in synthesizing 6-(chloromethyl)-6'-methyl-2,2'-bipyridine, and how do reaction conditions influence yield?

The synthesis typically involves functionalizing pre-existing methyl groups on 6,6'-dimethyl-2,2'-bipyridine. A key method involves Boekelheide rearrangement (Figure 3.8 in ):

Oxidation : Treat 6,6'-dimethyl-2,2'-bipyridine with 3-chloroperbenzoic acid (mCPBA) to form the N-oxide.

Acetylation : React the N-oxide with acetic anhydride to generate 6-(acetoxymethyl)-6'-methyl-2,2'-bipyridine.

Hydrolysis : Use potassium carbonate in ethanol to yield 6-(hydroxymethyl)-6'-methyl-2,2'-bipyridine.

Chlorination : Substitute the hydroxyl group with chlorine using agents like SOCl₂ or PCl₃.

Q. Critical Factors :

Q. How do substituent positions (6- and 6'-) affect the ligand's coordination behavior with transition metals?

The chloromethyl (-CH₂Cl) and methyl (-CH₃) groups at the 6- and 6'-positions create steric and electronic effects:

- Steric hindrance : The bulky -CH₂Cl group restricts axial coordination, favoring octahedral or square-planar geometries over tetrahedral .

- Electronic modulation : The electron-withdrawing Cl in -CH₂Cl lowers the ligand’s π-accepting ability, stabilizing lower oxidation states (e.g., Fe²⁺ over Fe³⁺) .

- Comparative data : Cd(II) complexes with 6,6'-dimethyl-2,2'-bipyridine show bond lengths of Cd–N = 2.35–2.41 Å, while Cl-substituted analogs may exhibit shorter bonds due to increased Lewis acidity .

Methodological Tip : Use X-ray crystallography to confirm coordination geometry and cyclic voltammetry to assess redox behavior .

Q. What spectroscopic techniques are most effective for characterizing this compound and its metal complexes?

- ¹H/¹³C NMR :

- IR spectroscopy :

- ESI-MS :

- UV-Vis :

Advanced Research Questions

Q. How can conflicting data on catalytic activity of its metal complexes be resolved?

Contradictions in catalytic performance (e.g., ethylene oligomerization) often arise from:

- Ligand-to-metal ratio : Excess ligand (≥2:1) can inhibit catalysis by saturating coordination sites .

- Counterion effects : Perchlorate vs. chloride ions alter solubility and ion pairing in solution-phase reactions .

- Experimental validation :

- Conduct kinetic studies under inert atmospheres to exclude O₂/H₂O interference.

- Use EPR to detect radical intermediates in redox-active systems .

Case Study : Ni(II) complexes with 6-(chloromethyl)-6'-methyl-2,2'-bipyridine showed 30% higher ethylene conversion rates compared to methyl-substituted analogs, attributed to enhanced Lewis acidity .

Q. What strategies optimize the ligand for applications in photoactive materials (e.g., solar cells)?

- Functionalization : Introduce electron-donating groups (e.g., -OCH₃) at the 4,4'-positions to red-shift MLCT transitions .

- Hybrid materials : Anchor the ligand to TiO₂ nanoparticles via -CH₂Cl groups (react with surface hydroxyls) .

- Quantum yield enhancement : Pair with Ru(II) to achieve Φlum = 0.15–0.25 in DMF .

Q. Structural Insights :

- TD-DFT calculations predict MLCT transitions at 450–500 nm for Fe(II) complexes, aligning with experimental UV-Vis data .

Q. How do steric effects from the chloromethyl group influence supramolecular assembly?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.